BIO-32546 -

BIO-32546

Catalog Number: EVT-1736330
CAS Number:
Molecular Formula: C28H31F6NO3
Molecular Weight: 543.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BIO-32546 is classified as an autotaxin modulator. It was developed through extensive structure-activity relationship studies aimed at optimizing its efficacy and pharmacological properties. The compound has been shown to exhibit inhibitory effects in the low nanomolar range, with an IC50 value of approximately 1 nM against autotaxin .

Synthesis Analysis

Methods and Technical Details

The synthesis of BIO-32546 involves several key steps, beginning with the mesylation of a specific alcohol precursor. Following this, phenol displacement leads to the formation of an ether compound. Subsequent iodination transforms this ether into a trifluoromethyl intermediate. The process continues with transmetalation followed by quenching with dimethylformamide (DMF) to yield an aldehyde, which is then methylated to produce a secondary alcohol. Further steps include sequential mesylation, amine displacement, and ester hydrolysis, ultimately leading to the racemate that is separated under chiral supercritical fluid chromatography conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of BIO-32546 has been elucidated through single crystal X-ray diffraction techniques. The compound is characterized by its nonzinc binding properties, which differentiate it from other autotaxin inhibitors. The structure features a bicyclic head portion that interacts with a hydrophobic channel in the autotaxin enzyme, while its tail binds to a hydrophobic pocket. The absolute configuration was confirmed through crystallographic analysis .

Chemical Reactions Analysis

Reactions and Technical Details

BIO-32546 undergoes various chemical reactions typical for organic compounds, including oxidation reactions where oxygen is added or hydrogen is removed. These reactions are crucial for modifying the compound's functional groups to enhance its pharmacological profile. Additionally, the compound's interactions with biological targets have been studied extensively to understand its mechanism of action.

Mechanism of Action

Process and Data

The mechanism of action of BIO-32546 involves the inhibition of autotaxin activity, thereby reducing the levels of lysophosphatidic acid in biological systems. This inhibition can lead to decreased cellular signaling associated with pain and tumor progression. The binding affinity of BIO-32546 to autotaxin has been characterized using various biochemical assays, confirming its effectiveness as a selective inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BIO-32546 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 g/mol
  • Solubility: Good solubility in aqueous solutions (73.2 µg/mL)
  • Log P: A calculated log P value indicating favorable lipophilicity (cLogP = 3.43)
  • Polar Surface Area: Total polar surface area (tPSA) values suggest moderate permeability characteristics .

These properties contribute to its potential as a therapeutic agent.

Applications

Scientific Uses

BIO-32546 has significant applications in scientific research, particularly in studying pain mechanisms and cancer biology. Its ability to modulate autotaxin activity makes it a valuable tool for investigating the role of lysophosphatidic acid in various diseases. Furthermore, ongoing research aims to explore its therapeutic potential in treating conditions associated with chronic pain and tumor growth due to its favorable pharmacokinetic profile .

Discovery and Development of BIO-32546 as a Novel Autotaxin Inhibitor

Hit Identification from Lipid-Mimetic Chemical Libraries

Initial screening of Biogen’s lipid-mimetic chemical library, derived from sphingosine-1-phosphate (S1P) modulator research, identified phosphonic acid-based compound 5 (Figure 1) as a promising autotaxin (ATX) inhibitor hit. This compound exhibited an IC₅₀ of 28 nM in a fluorescence resonance energy transfer (FRET) assay using FS-3 as the substrate. The hit’s phosphonic acid moiety contributed to high polar surface area (tPSA = 96 Ų), limiting oral bioavailability – a key challenge for central nervous system (CNS) applications. To address this, chemists replaced the phosphonic acid with carboxylic acid (compound 15), reducing tPSA to 76 Ų but resulting in a significant potency drop (IC₅₀ = 3,700 nM). Further optimization explored constrained amino acid linkers, leading to compound 17 (IC₅₀ = 370 nM), which balanced reduced tPSA (50 Ų) and improved lipophilicity (cLogP = 3.43) [1] [2].

Table 1: Evolution of Initial Hit Compounds

CompoundChemical FeatureATX IC₅₀ (nM)tPSA (Ų)cLogP
5Phosphonic acid2896N/A
15Carboxylic acid3,70076N/A
17Constrained amino acid370503.43

Rational Design Strategies for Nonzinc Binding Reversible Inhibition

BIO-32546 was engineered as a nonzinc binding reversible inhibitor to circumvent limitations of earlier zinc-chelating ATX inhibitors. X-ray crystallography of BIO-32546 bound to mouse ATX (resolution: 2.3 Å) revealed that its carboxylate group forms a hydrogen bond with His251 in the catalytic pocket instead of interacting with the zinc ions. This binding mode differentiated it from endogenous ligand lysophosphatidic acid (LPA), which coordinates with zinc ions. The bicyclic head group occupied the hydrophobic channel, while the trifluoroethyloxy-naphthalene tail extended into the hydrophobic pocket – a binding conformation shared with clinical candidate GLPG1690 but without zinc dependency. This design enabled potent inhibition (IC₅₀ = 1.0 ± 0.5 nM) while maintaining selectivity (>10 µM IC₅₀ against S1P₁₋₅ and LPA₁,₃,₅ receptors) [1] [2] [4].

Table 2: Binding Mode Comparison of ATX Inhibitors

InhibitorBinding SiteZinc InteractionKey Protein Interactions
LPA (14:0)OrthostericYesZinc coordination, hydrophobic pocket
GLPG1690Tunnel-pocket hybridNoHydrophobic channel, His251 H-bond
BIO-32546Tunnel-pocket hybridNoHydrophobic channel, His251 H-bond

Structural Optimization to Address Pharmacokinetic Challenges

Critical pharmacokinetic limitations emerged during profiling of lead compound 23 (IC₅₀ = 1.4 nM), which exhibited high clearance in rats (94 mL/min/kg) due to cytochrome P450-mediated oxidation of the cyclohexyl ring. Metabolite identification studies confirmed monooxygenation as the primary metabolic pathway. To block this vulnerability, chemists incorporated a trifluoromethyl group onto the cyclohexane ring, yielding BIO-32546. This modification:

  • Reduced in vitro clearance in rat liver microsomes from 73% hepatic blood flow equivalent to manageable levels (CL = 29 mL/min/kg in rats)
  • Maintained potency (IC₅₀ = 1.0 nM) and brain penetrance (brain/plasma ratio = 0.8 at 4 hours post-dose)
  • Improved solubility (73.2 μg/mL at pH 7 vs. 27 μg/mL for 23)
  • Enhanced permeability (Papp 16.8 × 10⁻⁶ cm/s in CACO-2 cells vs. 6.29 × 10⁻⁶ cm/s for 23)

BIO-32546 exhibited favorable PK across species, with low human microsomal clearance (7.6 mL/min/kg) and negligible CYP inhibition (IC₅₀ >10 μM for major isoforms) [1] [2] [6].

Table 3: Pharmacokinetic Parameters of BIO-32546 Across Species

ParameterRatDogHuman (in vitro)
Plasma Clearance29 mL/min/kgModerate7.6 mL/min/kg
Brain/Plasma Ratio0.8Not reportedNot reported
Free Fraction (%)0.45Not reported0.66
Solubility (pH 7)73.2 μg/mLStable>50 μg/mL

Mitigation of hERG Channel Inhibition Through α-Methylation

Early analogs like 19 (IC₅₀ = 8.2 nM) exhibited concerning hERG potassium channel inhibition (84% at 10 μM), posing cardiac safety risks. Structure-activity relationship (SAR) analysis linked this off-target activity to excessive lipophilicity and unhindered amine flexibility. Introduction of α-methylation on the benzylamine linker:

  • Disrupted compound alignment in hERG channel’s aromatic cavity
  • Reduced lipophilicity (ELogD: ~4.7 vs. >5.0 for non-methylated analogs)
  • Lowered hERG inhibition to 24.4% at 10 μM for compound 21 (ATX IC₅₀ = 3.6 nM)

Further optimization using α-methylated azabicyclo[3.2.1]octane yielded BIO-32546, which maintained sub-nanomolar potency (IC₅₀ = 1.0 nM) while showing minimal hERG interaction (21.3% inhibition at 10 μM; IC₅₀ >10 μM). This strategic modification demonstrated that steric hindrance near basic amines could mitigate cardiotoxicity without compromising target engagement [1] [2] [7].

Properties

Product Name

BIO-32546

IUPAC Name

8-[(1S)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Molecular Formula

C28H31F6NO3

Molecular Weight

543.5 g/mol

InChI

InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m0/s1

InChI Key

PZASAAIJIFDWSB-CKPDSHCKSA-N

SMILES

CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.